Product packaging for B-Tapp(Cat. No.:CAS No. 118433-74-2)

B-Tapp

Cat. No.: B055153
CAS No.: 118433-74-2
M. Wt: 405.4 g/mol
InChI Key: PJMDTMUHEHZHSF-UHFFFAOYSA-N
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Description

B-Tapp is a potent and selective inhibitor of β-tryptase, a serine protease predominantly stored in the secretory granules of mast cells. This compound is a critical research tool for elucidating the role of mast cell activation and subsequent tryptase release in a wide array of physiological and pathological processes. Its primary research value lies in its ability to specifically block tryptase-mediated signaling, thereby allowing scientists to investigate the protease's contribution to conditions such as severe asthma, chronic obstructive pulmonary disease (COPD), fibrosis, and anaphylaxis. By inhibiting β-tryptase, this compound effectively modulates the cleavage of protease-activated receptors (PARs), reduces the degradation of inflammatory mediators, and attenuates the remodeling of extracellular matrix proteins. This mechanism provides researchers with a precise method to dissect mast cell-driven inflammatory pathways and validate potential therapeutic targets. This compound is therefore indispensable for in vitro and ex vivo studies aimed at understanding mast cell biology and for the preclinical development of novel anti-inflammatory and anti-fibrotic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26Cl2N2S2 B055153 B-Tapp CAS No. 118433-74-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

118433-74-2

Molecular Formula

C18H26Cl2N2S2

Molecular Weight

405.4 g/mol

IUPAC Name

2-[2-[[[2-(2-aminoethyl)phenyl]methyldisulfanyl]methyl]phenyl]ethanamine;dihydrochloride

InChI

InChI=1S/C18H24N2S2.2ClH/c19-11-9-15-5-1-3-7-17(15)13-21-22-14-18-8-4-2-6-16(18)10-12-20;;/h1-8H,9-14,19-20H2;2*1H

InChI Key

PJMDTMUHEHZHSF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCN)CSSCC2=CC=CC=C2CCN.Cl.Cl

Canonical SMILES

C1=CC=C(C(=C1)CCN)CSSCC2=CC=CC=C2CCN.Cl.Cl

Related CAS

118433-74-2 (Hydrochloride)
118433-74-2 (Parent)

Synonyms

B-TAPP
bis(1-thio-2-amino-3-phenylpropane)
bis(1-thio-2-amino-3-phenylpropane) hydrochloride
bis(2-amino-3-phenylpropyl) disulfide

Origin of Product

United States

Synthesis and Synthetic Methodologies of Tapp Chemical Entities

Synthetic Approaches to 1,4-Dihydropyrrolo[3,2-b]pyrrole (DHPP) Architectures (TAPPs)

1,4-Dihydropyrrolo[3,2-b]pyrrole (DHPP) is a heterocyclic motif characterized by two fused pyrrole (B145914) units in a centrosymmetric orientation. It is recognized as a potent electron donor among 10π-electron heteropentalenes and offers ease of functionalization and high symmetry nih.govresearchgate.net. The synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles (TAPPs) has triggered extensive exploration of this chemical space due to their facile synthesis and promising photophysical properties nih.govresearchgate.net.

Multicomponent Reaction Protocols for DHPP-TAPPs

A primary synthetic route to DHPP-TAPPs involves a versatile multicomponent reaction (MCR) nih.govresearchgate.netunesp.br. This one-pot domino reaction typically combines aromatic aldehydes, primary aromatic amines, and butane-2,3-dione in a 2:2:1 molar ratio unesp.bracs.orgresearchgate.net. The proposed mechanism for TAPP formation by Janiga and coworkers suggests a Mannich multicomponent reaction, involving the in situ generation of a Schiff base, followed by an attack from the enol form of butane-2,3-dione, cyclization to an enamine intermediate, reaction with a second Schiff base, another cyclization, and finally an oxidation unesp.bracs.org. This method is known for its simplicity and the use of inexpensive starting materials acs.orgresearchgate.net.

Catalytic Systems and Their Influence on DHPP-TAPP Synthesis

The efficiency and yield of DHPP-TAPP synthesis are significantly influenced by the catalytic system employed. Initially, reactions were often carried out in glacial acetic acid at reflux, yielding 5-34% unesp.br. A notable improvement was achieved with the addition of 10 mol% of p-toluenesulfonic acid (TsOH) as a catalyst, increasing yields to 22-49% unesp.brresearchgate.net.

More recently, iron salts, particularly ferric perchlorate (B79767) (Fe(ClO4)3·H2O), have been identified as highly efficient catalysts, leading to yields up to 77% acs.orgresearchgate.net. Niobium pentachloride (NbCl5) has also been reported as an effective Lewis acid catalyst, resulting in excellent yields and reduced reaction times unesp.brscielo.br. The use of catalysts like NbCl5 and iron salts has been shown to improve synthesis yields, especially in multicomponent reactions unesp.brresearchgate.netscielo.br.

Table 1: Influence of Catalytic Systems on DHPP-TAPP Synthesis

Catalyst SystemTypical Yield RangeKey CharacteristicsSource
No catalyst (acetic acid)5-34%Lower yields unesp.br
p-Toluenesulfonic acid (TsOH)22-49%Improved yields, some substrate limitations unesp.bracs.orgresearchgate.net
Iron salts (e.g., Fe(ClO4)3·H2O)Up to 77%Highly efficient, broad substrate tolerance, simple workup acs.orgresearchgate.net
Niobium pentachloride (NbCl5)Excellent yieldsLow reaction times, cost-effective Lewis acid unesp.brscielo.br

Scalability Considerations and Optimization Strategies in DHPP-TAPP Production

Scalability is a crucial aspect for the practical application of DHPP-TAPPs. While scaling up the reaction from 1.0 mmol to 4 mmol of diacetyl generally results in negligible changes in reaction outcome, further increases to 40 mmol can lead to a significant drop in yield (by at least a factor of 3) and product contamination acs.orgresearchgate.net.

Optimization strategies for large-scale synthesis focus on reproducibility, ease of operation (minimizing chromatography), cost-effectiveness of reagents, sourcing, waste handling, and safety acs.org. Carrying out reactions in acidic media, particularly acetic acid, is preferred, and the addition of toluene (B28343) as a co-solvent can improve solubility for bulky or lipophilic starting materials acs.org. Optimized conditions have enabled the synthesis of these heterocycles in amounts exceeding 10 grams per run without a decrease in yield or product contamination researchgate.netresearchgate.net.

Substrate Scope and Functional Group Tolerance in DHPP-TAPP Synthesis

The multicomponent reaction for DHPP-TAPP synthesis exhibits remarkable versatility and tolerance towards various functional groups and steric hindrance researchgate.net. The methodology can accommodate a broad range of substituted benzaldehydes and anilines acs.org. Electron-poor aldehydes typically lead to higher yields of TAPPs acs.org.

The synthetic approach allows for the incorporation of diverse substituents at the pyrrolo[3,2-b]pyrrole (B15495793) core. This includes very electron-rich groups (e.g., 4-Me2NC6H4, 3-(OH)C6H4, pyrrol-2-yl) derived from aldehydes, and sterically hindered substituents (e.g., 2-ClC6H4, 2-BrC6H4, 2-CNC6H4, 2-(CO2Me)C6H4, 2-(TMS-C≡C)C6H4) originating from anilines researchgate.net. Furthermore, advances in the substrate scope enable the preparation of DHPPs with an ordered arrangement of N- and C-substituents, ranging from coumarin, quinoline, and phthalimide (B116566) to truxene, allowing for independent regulation of their photophysical properties researchgate.netresearchgate.net. The reaction also demonstrates tolerance towards sulfur-, oxygen-, and nitrogen-doped polycyclic systems acs.org.

Synthesis of Porphyrin-Based TAPP Derivatives

Preparation of Meso-tetrakis(4-aminophenyl)porphyrin (TAPP)

Meso-tetrakis(4-aminophenyl)porphyrin (TAPP) is a crucial building block for various porphyrin-based derivatives and covalent organic frameworks (COFs) acs.orgacs.orgmdpi.comrsc.orgresearchgate.net. Its synthesis typically involves a two-step process:

Condensation to form the nitro-porphyrin precursor: This step involves the condensation of p-nitrobenzaldehyde with pyrrole, often in propionic acid under reflux, to yield meso-tetrakis(p-nitrophenyl)porphyrin nih.govresearchgate.netuakron.edu. For instance, a mixture of p-nitrobenzaldehyde and acetic anhydride (B1165640) is added to propionic acid, heated to reflux, followed by the addition of freshly distilled pyrrole nih.gov.

Reduction of nitro groups: The nitro groups on the porphyrin ring are subsequently reduced to amino groups. A common method involves the use of stannous chloride dihydrate (SnCl2·2H2O) in concentrated hydrochloric acid under an inert atmosphere, such as argon nih.govresearchgate.net.

The resulting TAPP can then be utilized for further functionalization, including oxidative polymerization to form conductive nanofibrous structures or covalent bonding to solid supports like silica (B1680970) aerogels for catalytic applications acs.orgmdpi.comresearchgate.net. TAPP is also commercially available acs.orgtcichemicals.com.

Table 2: Key Steps in Meso-tetrakis(4-aminophenyl)porphyrin (TAPP) Synthesis

StepReactantsConditionsProductKey FeaturesSource
1. Condensationp-nitrobenzaldehyde, pyrrolePropionic acid, reflux, N2 atmospheremeso-tetrakis(p-nitrophenyl)porphyrinFormation of porphyrin macrocycle nih.govresearchgate.netuakron.edu
2. Reductionmeso-tetrakis(p-nitrophenyl)porphyrin, SnCl2·2H2OConcentrated HCl, inert atmosphereMeso-tetrakis(4-aminophenyl)porphyrin (TAPP)Conversion of nitro to amino groups nih.govresearchgate.net

Derivatization Strategies for TAPP Porphyrins

Tetrakis(p-aminophenyl)porphyrin (TAPP porphyrin) serves as a versatile precursor for a wide range of functionalized porphyrin derivatives due to its four peripheral amino groups. The synthesis of TAPP porphyrin typically involves the condensation of p-nitrobenzaldehyde and pyrrole, followed by a reduction step nih.gov.

Derivatization strategies for TAPP porphyrins aim to modify their properties for various applications, including photodynamic therapy, solar energy conversion, and sensing. These strategies can be broadly categorized into:

Peripheral Functionalization: This involves modifying the amino groups at the meso positions of the porphyrin macrocycle. For instance, new porphyrin derivatives such as tetra[p-(4-cyanophenylmethylene imino)]phenyl porphyrin (TCyPPP), tetra[p-(P-benzylidene)]phenyl porphyrin (TbePPP), and tetra[p-(4-pyridylimethylene imino)]phenyl porphyrin (TPyPPP) have been synthesized from TAPP porphyrin through self-assembly principles.

Polymer Conjugation: TAPP porphyrin can be incorporated into polymeric structures. An example includes preparing TAPP porphyrin as an Atom Transfer Radical Polymerization (ATRP) initiator (TAPP-X), which then initiates the polymerization of N-isopropylacrylamide (NIPAM) to yield TAPP-PNIPAM. Further polymerization with N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA) results in TAPP-PNIPAM-PDMAEMA, enhancing water solubility and enabling pH-responsive tumor targeting.

Superstructured Porphyrins: For the synthesis of superstructured porphyrins, particularly those mimicking biological metalloporphyrin sites, derivatization of specific atropisomers of tetrakis-5,10,15,20-(o-aminophenyl)porphyrin (TAPP) is crucial. A novel protecting strategy, such as the use of β-trityl RRRβ-TAPP (3.1Tr-TAPP), allows for selective and high-yield derivatizations of the three unprotected amino groups, facilitating the modular construction of non-symmetrical porphyrins with distinct distal and proximal faces.

Multi-dimensional Functional Materials: Broader modification and functionalization strategies for TAPP porphyrins include the construction of porphyrinic amphiphiles, physical encapsulation within nanoparticles, and the formation of porphyrin-based block copolymers and supramolecular polymers. TAPP porphyrin has also been utilized in in-situ derivatization techniques, significantly enhancing the sensitivity and selectivity for the MALDI-MS analysis of various small molecule aldehydes.

Synthesis of Tetraazaperopyrene (TAPP) Derivatives

Tetraazaperopyrenes (TAPPs) are a class of electron-accepting N-heteropolycycles whose electronic properties are intrinsically built into their aromatic core. They are distinct from perylene (B46583) tetracarboxydiimides (PDIs) where electron-accepting character is substituent-induced.

Reaction Pathways to Tetraazaperopyrene Core Structures

The parent compound, 1,3,8,10-tetraazaperopyrene, is typically synthesized by treating 4,9-diamino-3,10-perylenequinone diimine (DPDI) with triethyl orthoformate, often in the presence of catalytic amounts of formic acid. This method establishes the fundamental tetraazaperopyrene core structure.

For the synthesis of 2,9-disubstituted tetraazaperopyrene derivatives, the reaction involves treating DPDI with the corresponding carboxylic acid chlorides or anhydrides. More advanced synthetic strategies have been developed for non-planar bay-chlorinated derivatives, which involve introducing condensed pyrimidine (B1678525) units to the central perylene core in the final reaction steps, building upon established perylene chemistry.

Perfluoroalkyl Substitution and Core Functionalization Strategies

Core functionalization of tetraazaperopyrenes allows for significant tuning of their photophysical and redox-chemical properties.

Key strategies include:

Halogenation and Cross-Coupling Reactions: Fourfold core-brominated tetraazaperopyrene serves as a crucial starting material for various cross-coupling reactions. Suzuki cross-coupling is effectively employed to synthesize aryl-substituted TAPPs, which can exhibit high fluorescence quantum yields. Stille and Sonogashira cross-couplings are also viable methods for core derivatization, leading to alkynyl-substituted tetraazaperopyrene congeners.

Perfluoroalkyl and Aryl Substitution: Perfluoroalkyl and aryl groups can be introduced at the 2- and 9-positions of the TAPP core. This type of substitution, particularly at the bay positions (e.g., with chlorine substituents), can induce a non-planar twist in the peropyrene core, leading to significantly enhanced solubility in common organic solvents compared to their planar counterparts.

C-Heteroatom Coupling: Beyond carbon-carbon coupling, C-heteroatom coupling (e.g., with oxygen, sulfur, or nitrogen) can yield novel TAPP derivatives with profoundly modified redox-chemical behavior and photophysical characteristics, including the first instances of TAPP derivatives displaying red fluorescence. It's noted that electrophilic substitution on TAPP molecules, such as bromination, tends to occur at the ortho-position.

Synthesis of Triazolylidene (TAPs/e-TAPs) Ligands and Associated Metal Complexes

Triazolylidene (TAPs), also known as mesoionic 1,2,3-triazol-5-ylidenes (tzNHCs), are a prominent class of N-heterocyclic carbene ligands known for their strong donor properties and modular synthesis.

Synthesis of Triazolylidene Ligands:

The synthesis of triazolylidene ligands primarily proceeds through two main routes:

From Triazolium Salts: The most common method involves the generation of triazolylidenes from their corresponding triazolium salts. These triazolium salts are typically obtained by the alkylation (or sometimes arylation) of 1,2,3-triazoles. Alkylation at the N3 position of the triazoles is usually achieved using alkyl halides, Meerwein salts, or triflates, leveraging the nucleophilic nature of the N3 site. N3-aryl substitution can be facilitated via copper-catalyzed reactions with aryl iodonium (B1229267) salts. The stability of the free triazolylidene carbene increases with bulkier substituents at the N3 position.

Click Chemistry Routes: Triazolylidenes are also readily accessible through regioselective [2+3] cycloaddition reactions of alkynes and azides, particularly the copper(I)-catalyzed azide-alkyne Huisgen cycloaddition (CuAAC), which yields 1,4-disubstituted 1,2,3-triazoles. Less common 1,5-disubstitution can be achieved using alternative base- or ruthenium-catalyzed conditions. Triazolium salts can also be formed by "clicking" alkynes with a 1,3-diaza-2-azoniaallene salt.

Synthesis of Associated Metal Complexes:

The synthesis of metal complexes bearing triazolylidene donor ligands employs various synthetic routes, largely dependent on the nature of the metal center.

In Situ Generation and Metalation: The majority of triazolylidene metal complexes are synthesized from their corresponding triazolium salts via the in situ generation of the triazolylidene, followed by the metalation process. This often involves deprotonation of a 1,3-disubstituted-1,2,3-triazolium salt in the presence of, or followed by the addition of, the appropriate metal precursor.

Transmetalation: Transmetalation is a widely used method, especially for 2nd and 3rd row transition metals. This typically involves reacting the triazolium salt with silver(I) oxide (Ag₂O) to form a triazolylidene silver complex (either ex situ or in situ), which is then reacted with a transition metal precursor to yield the desired triazolylidene transition metal complex. However, these silver complexes can often be unstable.

Direct Metalation and Specific Routes for 3d Metals: For 3d transition metal complexes, the Ag-mediated transmetalation route is often less effective. More reliable synthetic routes involve using an internal base within the metal precursor or employing a strong base to generate the free carbene in situ before metalation.

Titanium(IV) Complexes: Rare examples of titanium(IV) complexes bearing triazolylidene donor ligands have been synthesized starting from triazolium chloride salts.

Chromium(0) Complexes: Chromium(0) complexes have been reported by irradiating Cr(CO)₆ with UV light in THF, followed by reaction with a pyridine-appended triazolium salt in the presence of a base.

Manganese Complexes: Manganese(I) complexes with tris(carbene)borate donor ligands have been prepared from corresponding tris(triazolium)borate salts by deprotonation and subsequent addition of a manganese precursor. Various manganese complexes in different oxidation states (e.g., +1, 0, -1, +4) have been synthesized using strategies like deprotonation of pincer ligand precursors with strong bases (e.g., LiHMDS) followed by in situ addition of manganese halides.

Palladium Complexes: Halogenated mesoionic carbene-coordinated palladium complexes (TAPs and e-TAPs) have been prepared using triazolylidene precursors synthesized in a two-step click reaction.

Ruthenium(II) Complexes: Ruthenium(II) triazolide complexes can be achieved by direct C-H activation of 1,5-disubstituted triazoles, which can then be converted to the corresponding triazolylidene complexes through post-complexation alkylation. Additionally, bis(1,2,3-triazolylidene)pyridine ligands coordinating to ruthenium(II) can be prepared via transmetalation from a silver(I) triazolylidene precursor.

Advanced Spectroscopic Characterization and Structural Elucidation of Tapp Compounds

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical Bonding States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of elements within a material malvernpanalytical.comthermofisher.comxpslibrary.com. XPS operates by irradiating a sample with monochromatic X-rays, causing inner-shell electrons to be ejected malvernpanalytical.comthermofisher.com. The kinetic energy of these emitted photoelectrons is measured, which is inversely related to their binding energy (BE) malvernpanalytical.comyoutube.com. This binding energy is characteristic of the element and its chemical environment, allowing for the identification of elements present and their bonding states thermofisher.comyoutube.comkbtu.edu.kzurv.catcarleton.edu. XPS is particularly useful for analyzing the top few nanometers (typically 1-10 nm) of a material's surface xpslibrary.comlucideon.com.

Elemental Composition

XPS survey spectra provide an inventory of all elements present on the material's surface, excluding hydrogen and helium carleton.edulucideon.comeag.com. For Tetrakis(4-aminophenyl)porphyrin (TAPP) and its derivatives, typical survey spectra reveal characteristic peaks for carbon (C1s), nitrogen (N1s), and oxygen (O1s) researchgate.net. In metallated TAPP compounds, additional peaks corresponding to the central metal atom (e.g., nickel, zinc, cobalt) are observed rasayanjournal.co.inresearcher.lifeuni-tuebingen.deamazonaws.com. For instance, XPS survey spectra of CNTs-CONH-TAPP showed C1s, N1s, and O1s characteristic peaks at binding energies of 284.88 eV, 399.44 eV, and 532.86 eV, respectively researchgate.net.

Chemical Bonding States

High-resolution XPS analysis provides detailed information about the chemical bonding states of specific elements by analyzing small shifts in binding energies (chemical shifts) kbtu.edu.kzcarleton.edu. These shifts are indicative of the atom's local chemical environment, including its oxidation state and the types of bonds it forms youtube.comkbtu.edu.kzurv.cat.

The N1s XPS spectra of TAPP compounds are particularly informative due to the presence of various nitrogen environments within the porphyrin macrocycle and its amino substituents. For unreacted Tetrakis(4-aminophenyl)porphyrin (TAPP), the N1s spectrum can be deconvoluted into multiple components corresponding to different nitrogen species rsc.orgurjc.es. Research has identified protonated nitrogen (N_A) at approximately 400.0 eV and unprotonated nitrogen (N_B) at around 397.8 eV within the porphyrin core rsc.org. Additionally, unreacted amine groups typically appear at approximately 399.4 eV rsc.org.

Table 1: Representative N1s XPS Binding Energies and Assignments for TAPP Compounds

Binding Energy (eV)AssignmentCompound / ContextReference
397.8Unprotonated nitrogen (N_B)Unreacted TAPP rsc.org
398.4Aza-type nitrogenPorphyrin-based COFs urjc.es
398.8-C=N- (Imine)General N species / COFs researchgate.net
399.3Imine-type nitrogenPorphyrin-based COFs urjc.es
399.4Unreacted amine groupsUnreacted TAPP rsc.org
399.44N1s characteristic peakCNTs-CONH-TAPP researchgate.net
400.0Protonated nitrogen (N_A)Unreacted TAPP rsc.org
400.0Pyrrole-type nitrogenPorphyrin-based COFs urjc.es
400.2-NH-General N species researchgate.net
400.31C=N (in porphyrin ring)CNTs-CONH-TAPP researchgate.net
400.44C-N (in porphyrin ring)CNTs-CONH-TAPP researchgate.net
401.4-NH2General N species researchgate.net

The C1s XPS spectra of TAPP and its derivatives provide insights into the various carbon environments present. The main peak for carbon is typically found around 284.8 eV, corresponding to C-C and C-H bonds xpslibrary.comamazonaws.com. Functionalization or chemical reactions can introduce additional carbon species, leading to distinct peaks at higher binding energies due to differences in electronegativity of bonded atoms kbtu.edu.kz. For example, in CNTs-CONH-TAPP, a broad C1s peak was observed between 284.50 and 288.80 eV, indicating functionalization rasayanjournal.co.in. Specific assignments for carbon in porphyrin-based COFs include peaks at 285.0 eV, 286.5 eV, and 288.9 eV, corresponding to different carbon bonding environments urjc.es. In SWCNT-NiTAP, C-OH and C=O species were identified at 285.83 eV and 286.40 eV, respectively rasayanjournal.co.in.

Table 2: Representative C1s XPS Binding Energies and Assignments for TAPP Compounds

Binding Energy (eV)AssignmentCompound / ContextReference
284.50 - 288.80Broad peaks (functionalization)SWCNT-NiTAP rasayanjournal.co.in
284.8C-C / C-H (adventitious carbon)General / TAPP compounds xpslibrary.comamazonaws.com
284.88C1s characteristic peakCNTs-CONH-TAPP researchgate.net
285.0Carbon speciesPorphyrin-based COFs urjc.es
285.83C-OHSWCNT-NiTAP rasayanjournal.co.in
286.40C=OSWCNT-NiTAP rasayanjournal.co.in
286.5Carbon speciesPorphyrin-based COFs urjc.es
288.9Carbon speciesPorphyrin-based COFs urjc.es

For metallated TAPP compounds, XPS provides crucial information about the oxidation state and coordination environment of the central metal atom. For instance, in nickel tetraaminophenylporphyrin (Ni-TAP) covalently linked to single-walled carbon nanotubes (SWCNTs), XPS analysis revealed Ni 2p1/2 and Ni 2p3/2 peaks at 872.69 eV and 854.92 eV, respectively, confirming the presence of nickel in the complex rasayanjournal.co.in. Similarly, copper 4,4',4'',4'''-tetraaminophthalocyanine (Cu4APc) has been characterized by XPS to demonstrate its successful ligand exchange and role as a cross-linker in indium tin oxide (ITO) nanocrystal thin films researcher.lifeuni-tuebingen.de. Cobalt(II) tetraaminophthalocyanine (CoTAPc) supported on activated carbon (AC-CoTAPc) has also been characterized using XPS to confirm its structure worldscientific.com.

Table 3: Representative Metal XPS Binding Energies and Assignments for Metallated TAPP Compounds

ElementCore LevelBinding Energy (eV)AssignmentCompound / ContextReference
Ni2p1/2872.69Ni in complexSWCNT-NiTAP rasayanjournal.co.in
Ni2p3/2854.92Ni in complexSWCNT-NiTAP rasayanjournal.co.in

Detailed Research Findings

XPS has been instrumental in elucidating the structural and chemical changes in TAPP compounds during various synthesis and functionalization processes. For example, in the formation of two-dimensional covalent organic frameworks (2D-COFs) from TAPP, XPS confirmed the formation of covalent links, which were found to be a mixture of imine and hemiaminal groups rsc.org. The technique also helped in understanding how environmental conditions, such as the presence of water, influence the chemical structure of these COFs rsc.org.

Furthermore, XPS has been utilized to confirm the covalent linking of metalloporphyrins, such as Ni-tetraaminophenylporphyrin, to carbon nanotubes through amide linkages, observing shifts in C=O stretching frequencies and changes in N1s and C1s spectra rasayanjournal.co.in. The technique is also vital for studying the extent of functionalization and the electronic properties of such nanohybrids rasayanjournal.co.inresearchgate.net. In the context of sensor development, XPS has been employed to characterize the surface chemistry of functionalized materials, ensuring the integrity of the complex structure in hybrid species researchgate.net.

The application of XPS extends to understanding the interaction of TAPP compounds with other materials, such as in the case of zinc tetraaminophthalocyanine (ZnTAPc) composites with Fe3O4 nanoparticles, where XPS confirmed the formation of Zn-O bonds nih.gov. These detailed findings underscore the critical role of XPS in the advanced spectroscopic characterization and structural elucidation of TAPP compounds, providing essential information on their elemental composition and chemical bonding states.

Computational and Theoretical Chemistry Studies of Tapp Compounds

Density Functional Theory (DFT) Applications in TAPP Research

Density Functional Theory (DFT) is a widely utilized quantum-chemical method due to its favorable balance between accuracy, robustness, and computational efficiency nih.gov. It is a powerful tool for investigating the electronic structure and properties of various materials and molecules github.iouc.edu.

DFT is extensively applied for the geometry optimization of molecular structures, aiming to identify the most stable conformations by minimizing their energy github.iostackexchange.comresearchgate.netnih.govamazon.com. This process is a crucial prerequisite for accurate property predictions github.io. For instance, studies on compounds like 4-(2,6-diphenylpyridin-4-yl) phenol (B47542) (denoted as TAP) have utilized DFT (specifically the B3LYP method with a 6–31G basis set) to perform ab initio quantum chemical calculations, optimizing their geometrical structures and analyzing bonding features researchgate.net. Similarly, DFT/TDDFT calculations have been employed for geometry optimization and electronic structure determination of various compounds, confirming their ground state structures researchgate.netnih.gov. The determination of molecular structure with minimized energy identifies the most stable conformation ekb.eg. For reliable results, convergence parameters such as k-point mesh and plane-wave cut-off need to be carefully converged prior to geometry optimization and property predictions github.io.

Computational models, particularly those based on DFT, are invaluable for predicting spectroscopic properties such as Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectra. These predictions can be compared with experimental data to confirm molecular structures and gain deeper insights into electronic transitions nih.govnih.govresearchgate.neteurekaselect.comscielo.org.za.

Time-Dependent Density Functional Theory (TD-DFT) is a commonly used approach for predicting UV-Vis spectra, offering a good balance between speed and accuracy faccts.de. For example, the UV-Vis absorption spectrum of compounds can be predicted using TD-DFT based on various functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., LanL2DZ, 6-311++G(d,p)) in both gas phase and solvent environments, often showing good agreement with experimental results nih.govresearchgate.netscielo.org.za.

For NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within DFT calculations (e.g., B3LYP/6–311++G(2d,p) or B3LYP/6-31G(d,p) levels of theory) nih.goveurekaselect.comscielo.org.za. These computational predictions for 1H and 13C NMR chemical shifts have shown close similarity to experimental values for various organic compounds nih.goveurekaselect.comscielo.org.za.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as frontier molecular orbitals (FMOs). They are critical in determining a molecule's chemical reactivity, stability, and optical and electronic properties ekb.egossila.comwikipedia.orgajchem-a.com. The energy difference between the HOMO and LUMO is termed the HOMO-LUMO gap (ΔE) researchgate.netekb.egossila.comwikipedia.orgajchem-a.comyoutube.com.

A smaller HOMO-LUMO gap generally indicates lower stability and higher reactivity, suggesting easier electronic transitions ossila.comwikipedia.org. Conversely, a larger gap implies greater stability wikipedia.org. The energy of the LUMO is indicative of a molecule's electron affinity (its ability to accept electrons), while the HOMO energy relates to its ionization potential (its ability to donate electrons) ekb.egossila.com. Characterization of these orbitals helps in understanding electron transfer processes, such as nucleophilic or electrophilic attacks, where electrons often flow from the HOMO of one molecule to the LUMO of another ossila.com. DFT calculations are routinely used to determine HOMO and LUMO energies and visualize their spatial distribution researchgate.netekb.egyoutube.com.

Molecular Dynamics Simulations and Conformational Analysis of TAPP-Related Systems

Molecular Dynamics (MD) simulations are an important computational tool for studying the dynamic behavior of molecular systems and gaining insights into their structure, stability, and interactions over time iaanalysis.com. By tracking the positions and velocities of atoms, MD simulations can reveal conformational changes, transition states, and dynamic properties iaanalysis.com.

MD simulations are particularly useful for conformational analysis, which involves understanding the preferred three-dimensional arrangements of atoms in a molecule and how these arrangements change over time iaanalysis.comkuleuven.benih.govwiley.comacs.org. For flexible molecules, MD simulations can identify major conformational changes and transition states through trajectory analysis and structural comparison iaanalysis.com. Cluster analysis can be used to extract representative conformations from simulation trajectories, revealing the diversity and transformation processes of conformations iaanalysis.com.

Mechanistic Insights from Computational Models for TAPP Reactivity

Computational models are indispensable for gaining mechanistic insights into chemical reactions involving TAPP compounds, elucidating the underlying biophysical and biochemical processes nih.govresearchgate.net. They provide a framework for detailed elucidation of potential reaction pathways, associated transition state structures, intermediates, and energetics rsc.orgmit.eduresearchgate.net.

Quantum mechanical (QM) calculations, including DFT, are fundamental for elucidating reaction pathways for the synthesis of chemical compounds rsc.orgmit.eduresearchgate.nethokudai.ac.jp. These calculations allow for the detailed study of bond-forming and bond-breaking processes within a model system rsc.org. Researchers can obtain the geometries and energies of transition states and intermediates associated with different reaction mechanisms rsc.orgmit.edu. The most reasonable reaction pathway is typically identified as the one with the lowest activation energy rsc.org.

Methods such as the Artificial Force-Induced Reaction (AFIR) explore unknown chemical reaction pathways by introducing an artificial gradient to push reactants together, thereby indicating the positions of transition structures on the potential energy surface hokudai.ac.jp. This approach can predict various types of reactions, including rearrangements of covalent bonds, hydrogen bonds, and coordination bonds, and can uncover the entire reaction path network to reveal the full reaction mechanism hokudai.ac.jp. Computational models can also identify the effective role of metal/support interfaces in catalytic reactions by discriminating between different pathways based on kinetic parameters like activation barriers frontiersin.org.

Compound Names and PubChem CIDs

Charge Transfer Mechanisms in Photophysical Processes of TAPP

Charge transfer mechanisms play a crucial role in the photophysical processes of TAPP compounds, influencing their behavior under light irradiation. These mechanisms involve the movement of electrons within the molecular structure or between TAPP and other interacting species upon photoexcitation. For instance, studies have explored binary proton transfer within TAPP molecular chains, which is a fundamental aspect of its photophysical behavior pku.edu.cn.

In broader contexts of organic donor/acceptor interfaces, photoinduced electron transfer is a key process for charge separation, which is vital for applications such as organic photovoltaics barbatti.org. The efficiency of charge separation and the subsequent recombination of charge-separated states are influenced by factors such as the electronic coupling and reorganization energy, which can be determined through experiments like laser flash photolysis acs.org. The relationship between molecular orientation and charge transfer type can have significant implications for transfer rates, with different orientations favoring "hot" or "cold" charge transfer processes barbatti.org.

Computational Design and Predictive Modeling for TAPP Derivatives

Computational design and predictive modeling are instrumental in advancing the understanding and application of TAPP derivatives. These methodologies allow for the theoretical exploration of molecular structures, properties, and interactions, guiding the synthesis and optimization of new materials. Computational models can assess attributes of engineering concepts, accelerating the design process and facilitating optimization based on specific criteria researchgate.net.

The application of quantum chemistry methods, including first-principle calculations and Density Functional Theory (DFT), is crucial for obtaining fundamental insights, such as the binding energy between gas molecules and TAPP-based covalent organic frameworks (COFs) rsc.org. These computational approaches form the basis of multiscale simulation methods that can span electronic, molecular, and macroscopic scales to predict material properties rsc.org.

Ligand Design Methodologies for Catalytic Systems Involving TAPP

TAPP and its derivatives are often employed as ligands in catalytic systems, where their structural tunability allows for the rational design of catalysts with desired activities and selectivities. In molecular catalysis, the coordination environment around a metal center, provided by the ligand framework, dictates the electronic and steric properties of the catalytic site, influencing catalyst-substrate interactions rsc.org.

Ligand design is a critical aspect of controlling intrinsic activity and selectivity in various catalytic reactions, including the electrochemical reduction of carbon dioxide rsc.org. Computational methods aid in this design by predicting how different ligand modifications will affect the catalytic performance. The development of thermally robust frameworks is a specific challenge in ligand and molecular catalyst design, especially for reactions requiring elevated temperatures osti.gov. The choice of ligand can significantly influence catalytic performance, with factors like ligand-to-metal ratio impacting efficiency uwindsor.ca.

Rational Design Principles for TAPP Derivatives with Tunable Properties

Rational design principles are applied to TAPP derivatives to achieve tunable properties for diverse applications. This involves systematically modifying the molecular structure to control characteristics such as spectral properties, stability, and responsiveness. For instance, in the context of covalent organic frameworks (COFs), TAPP serves as a building block, and the properties of these materials can be tailored through strategies like linker replacement rsc.org.

The ability to tune the band structure and morphology of materials, such as COFs, by incorporating various building blocks, including porphyrin motifs like TAPP, is a key advantage of rational design mdpi.comescholarship.org. This approach allows for the fine-tuning of properties beyond those achievable with other material classes, enabling applications in areas like gas storage, separation, catalysis, and optoelectronics escholarship.org. Systematic studies of structure-property relationships in small molecule components and their interplay at the supramolecular level are essential for efficiently designing materials with desired characteristics nih.gov.

Predicting Performance of TAPP Compounds in Advanced Materials

Predicting the performance of TAPP compounds in advanced materials is crucial for their successful development and application. Computational tools and machine learning algorithms are increasingly utilized to forecast material behavior without the need for extensive physical prototyping siemens.commdpi.com. These predictive models can analyze correlations in material properties and understand chemical characteristics, leading to the discovery of new materials and structures mdpi.com.

For materials like TAPP-based COFs, computational methods can predict adsorption properties by integrating quantum chemistry calculations with molecular simulations rsc.org. This multi-scale approach allows for the prediction of performance metrics such as pore sizes and total pore volumes rsc.org. Furthermore, predictive modeling can evaluate how material selection impacts properties like displacement and stress in a product, allowing for experimentation with different materials and their effects siemens.com. The ability to predict material degradation is also vital for efficient utilization and real-time renewal of advanced materials mdpi.com.

Advanced Materials Applications of Tapp Compounds

TAPP in Organic Electronics and Optoelectronic Devices

The inherent semiconducting and photophysical characteristics of TAPP compounds make them highly suitable for a range of organic electronic and optoelectronic applications.

Applications in Organic Field-Effect Transistors (OFETs)

TAPP derivatives have been investigated as active semiconductor materials in Organic Field-Effect Transistors (OFETs). For instance, core-halogenated tetraazaperopyrene (TAPP) derivatives have demonstrated high-performance n-channel transistors with field-effect mobilities up to 0.14 cm² V⁻¹ s⁻¹ and on/off current ratios exceeding 10⁶, exhibiting remarkable long-term stabilities under ambient conditions mpg.de. The electronic structures of TAPP derivatives, particularly their HOMO and LUMO energy positions, are crucial for determining charge carrier type and stability in organic semiconductors mpg.de. The introduction of electron-donating thiophene (B33073) units to the TAPP core can significantly decrease the HOMO-LUMO gap, influencing charge transport properties and enabling ambipolar behavior in OFETs mpg.de. Research also explores interface properties and dopability of TAPP-Br (2,9-bis-(heptafluoropropyl)-4,7,11,14-tetrabromo-1,3,8,10-tetraazaperopyrene) as an n-conducting organic semiconductor, showing that chemical doping before crystallization can enhance performance rsc.orgresearchgate.net.

Integration into Organic Light-Emitting Diodes (OLEDs)

TAPP compounds contribute to the advancement of Organic Light-Emitting Diodes (OLEDs) due to their photoluminescent properties. The optical and electrochemical data of TAPP derivatives demonstrate that core substitution can drastically influence their properties, leading to increased luminescence quantum yields mpg.de. While specific details on 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin's direct integration into OLEDs are less prominent in the provided snippets, porphyrin derivatives, in general, are known for their strong light absorption and potential in light-emitting applications chemimpex.comnih.gov. The synthesis of 1,2,4,5-Tetraarylpyrrolo[3,2-b]pyrroles (TAPPs), which are aza-analogues, has also prompted their application in OLEDs, highlighting the broader class's relevance nih.govacs.org.

Role in Dye-Sensitized Solar Cells (DSSCs)

5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (H₂TAPP) has been successfully employed as a sensitizer (B1316253) in Dye-Sensitized Solar Cells (DSSCs) worldscientific.compsu.edu. Porphyrin dyes, including TAPP, play a crucial role in light absorption and subsequent charge separation in DSSCs chemimpex.comresearchgate.net. Studies have shown that the electron-donating amino group in H₂TAPP enhances the power conversion efficiency (PCE) in DSSCs, achieving efficiencies up to 2.94% worldscientific.com. The optoelectronic characteristics of TAPP and other aminophenylporphyrins have been studied using UV-visible spectroscopy and cyclic voltammetry to optimize their performance in TiO₂ DSSCs psu.edu.

Table 1: Power Conversion Efficiencies of Porphyrin Dyes in DSSCs

Porphyrin DyePower Conversion Efficiency (η)
5,10,15-tris(4'-pyridyl)-20-(4'-carboxyphenyl)porphyrin (H₂TriPyMCPP)3.26%
5,10,15,20-tetrakis(4'-aminophenyl)porphyrin (H₂TAPP) 2.94%
5-(4'-pyridyl)-10,15,20-tris(4'-carboxyphenyl)porphyrin (H₂MPyTriCPP)2.84%
Other Tetraphenylporphyrins (General)up to 4%

Utilization in Bulk Heterojunction Organic Solar Cells

TAPP compounds are utilized in Bulk Heterojunction (BHJ) Organic Solar Cells, where they can act as active materials to enhance light absorption and energy conversion efficiency chemimpex.comacs.org. The unique structural properties of porphyrins, including TAPP, are beneficial for improving the light-harvesting ability and suppressing electron recombination in photovoltaic systems researchgate.net. While specific details on 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin's direct role as a donor or acceptor in BHJ OSCs are not extensively detailed in the provided snippets, the broader class of tetraazapentacenes (TAP), which are structurally related to some TAPP derivatives, have been explored as active materials in BHJ solar cells, with theoretical power conversion efficiencies estimated around 28% when used as donors with PCBM as acceptors researchgate.net. This highlights the potential of TAPP-like structures in this field.

Development of Resistive Memory Devices Employing TAPP

TAPP compounds have found application in the development of resistive memory devices. Hyperbranched polyimides (HBPIs) synthesized by polymerizing 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP) with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) have been investigated for their storage performance researchgate.netresearchgate.net. Memory devices based on HBPI-TAPP and HBPI-(Cu)TAPP exhibit non-volatile Write-Once, Read-Many (WORM) characteristics, while HBPI-(Zn)TAPP-based devices show volatile Static Random-Access Memory (SRAM) characteristics researchgate.netresearchgate.net. Molecular simulations suggest that the storage behaviors are governed by a charge-transfer mechanism, where electrons transfer from the porphyrin donor segment to the 6FDA acceptor segment researchgate.net.

Table 2: Memory Characteristics of TAPP-based Polyimides

TAPP-based PolyimideMemory CharacteristicGoverning Mechanism (Proposed)
HBPI-TAPPNon-volatile WORMCharge-transfer
HBPI-(Cu)TAPPNon-volatile WORMCharge-transfer
HBPI-(Zn)TAPPVolatile SRAMCharge-transfer

Covalent Organic Frameworks (COFs) Incorporating TAPP Units

5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP) is a highly favored building unit for constructing Covalent Organic Frameworks (COFs) due to its rigid structure, synthetic accessibility, and the presence of four reactive amino groups iu.edu.safrontierspecialtychemicals.comiu.edu.sa. These amino groups enable the formation of stable imine- and imide-linked COFs through reversible condensation reactions iu.edu.saiu.edu.sa.

Porphyrin-based COFs, including those incorporating TAPP, are attractive materials for their stability and promising applications in various domains, such as gas adsorption, sensing, catalysis, energy storage, and optoelectronics iu.edu.saiu.edu.saacs.orgmdpi.com. For instance, a porphyrin-based 2D COF was developed by condensing zinc 5,10,15,20-tetra(4-aminophenyl)porphyrin (TAPP) with zinc 5,10,15,20-tetra(4-formylphenyl)porphyrin (TFPP), resulting in a TAPP–TFPP–COF with tetragonal micropores iu.edu.saacs.org. This crystalline framework exhibits high crystallinity, excellent stability, and good porosity acs.org. Notably, the conductivity of this TAPP–TFPP–COF can be significantly enhanced upon iodine doping, increasing from 1.12 × 10⁻¹⁰ to 1.46 × 10⁻⁷ S cm⁻¹ acs.org.

TAPP has also been used to create bipolar-type COFs, such as TAPP-Pz-COF, which, when combined with carbon nanotubes, can serve as high-performance cathodes for lithium-ion batteries, demonstrating exceptional conductivity and long-term cycling stability rsc.org. Furthermore, metalloporphyrin-based COFs, specifically those integrating cobalt(II) porphyrin (Co(II)@TAPP) units, have been designed for simultaneous CO₂ capture and selective catalytic transformation into cyclic carbonates under mild conditions mdpi.com.

Advanced Research Methodologies and Analytical Techniques Applied to Tapp

In-situ Spectroscopy for Real-Time Monitoring of TAPP Reaction Pathways

In-situ spectroscopy is an indispensable tool for observing the intricate steps of chemical reactions as they happen, providing critical insights into transient intermediates and reaction kinetics that would be lost with offline analysis. acs.orgspectroscopyonline.com This real-time monitoring is crucial for understanding and optimizing the synthesis and functionalization of TAPP-based systems. spectroscopyonline.com

One prominent application is the use of UV-Visible (UV-Vis) spectroscopy to monitor the formation of metalloporphyrins. For instance, the reaction to form Platinum(II)-TAPP can be tracked by observing the increase in the absorption intensity at 410 nm, characteristic of the metallated product, alongside the corresponding decrease in the TAPP absorption band at 425 nm. researchgate.net Detailed analysis of the Q bands can also reveal the presence of intermediate species during the metalation process. researchgate.net

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is another powerful in-situ technique, particularly for reactions under high pressure. nih.gov It allows for the quantification of reactants and products by analyzing changes in the mid-infrared spectra. nih.gov For complex reaction networks involving TAPP, multivariate analysis methods like classical least squares (CLS) can be applied to the spectral data to determine the concentration evolution of each component over time. nih.gov

Other techniques such as Raman spectroscopy and differential reflectance spectroscopy (DRS) also offer capabilities for real-time monitoring. aps.orgmdpi.comamericanpharmaceuticalreview.com Raman spectroscopy is particularly useful for monitoring nutrient and metabolite concentrations in bioprocesses, a concept applicable to biocatalytic reactions involving TAPP. americanpharmaceuticalreview.com DRS can track the growth of thin films from solution, which is relevant for the fabrication of TAPP-based devices. aps.org These methods provide a window into the dynamic processes governing TAPP chemistry, enabling precise control and a deeper mechanistic understanding. acs.orgyoutube.com

Table 1: In-situ Spectroscopic Techniques for TAPP Reaction Monitoring

High-Throughput Screening Techniques in TAPP Catalyst and Ligand Discovery

High-throughput screening (HTS) has revolutionized the discovery and optimization of catalysts and ligands by enabling the rapid and parallel execution of numerous experiments. nih.govmorressier.com This approach accelerates innovation and increases the probability of discovering novel, highly effective TAPP-based catalytic systems. nih.gov

The core of HTS in catalysis involves creating large libraries of potential catalysts and screening them for desired activities. rsc.org For TAPP-based systems, this can involve varying the metal center within the porphyrin core or modifying the peripheral amino groups with a diverse set of functional moieties. Homogeneous metal catalysts are particularly well-suited for HTS, as they can often be prepared by simply mixing a metal precursor and a ligand. rsc.org Methodologies like using microreactors allow for the screening of thousands of individual catalyst particles, providing statistically relevant data on their performance under various conditions. ufluidix.com

A key component of HTS is the assembly of chemically diverse ligand libraries. rsc.org These can be sourced from commercial suppliers, created through modular synthesis, or even generated using biochemical methods. rsc.org The integration of automated synthesis and screening platforms allows researchers to systematically explore a vast chemical space, testing numerous combinations of TAPP derivatives, metal precursors, solvents, and reaction conditions. chemrxiv.org

Recently, computational workflows have been developed to complement experimental HTS. rsc.orgresearchgate.net These in-silico methods can screen vast virtual libraries of potential ligands and catalysts, predicting their activity and guiding experimental efforts toward the most promising candidates. chemrxiv.orgrsc.org This combination of computational pre-screening and experimental validation significantly reduces the time and resources required to identify optimal catalytic systems. rsc.org

Table 2: Approaches in High-Throughput Screening for TAPP Systems

Advanced Characterization Techniques for Porous TAPP-Based Materials

TAPP and its derivatives are excellent building blocks for creating porous materials such as metal-organic frameworks (MOFs) and porous organic polymers (POPs). mdpi.comrsc.org The functionality of these materials in applications like gas storage, separation, and catalysis is critically dependent on their structural properties, which are elucidated using a suite of advanced characterization techniques. researchgate.netnih.gov

Nitrogen adsorption-desorption analysis is a fundamental technique used to determine key properties like the specific surface area (often calculated using the Brunauer-Emmett-Teller, or BET, method), pore volume, and pore size distribution. nih.gov The shape of the resulting isotherm and any hysteresis loop provides insight into the pore architecture of the TAPP-based material. nih.gov

To understand the crystalline structure and long-range order, X-ray diffraction (XRD) is employed. springerprofessional.de The diffraction pattern serves as a fingerprint for the material's specific crystal phase and can be used to determine its lattice parameters. springerprofessional.de

Microscopy techniques provide direct visualization of the material's morphology and structure. Scanning electron microscopy (SEM) is used to examine the particle size, shape, and surface topography of the porous TAPP materials. springerprofessional.de For higher resolution imaging of the internal pore structure and the arrangement of TAPP molecules within the framework, transmission electron microscopy (TEM) is utilized. springerprofessional.de

Other important techniques include Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, which confirm the successful incorporation of the TAPP building block into the polymer or framework and provide information about its chemical environment. nih.gov

Table 3: Characterization Techniques for Porous TAPP-Based Materials

Frontier Approaches in Computational Chemistry for TAPP Systems

Computational chemistry provides powerful tools to investigate the electronic structure and properties of TAPP systems at a level of detail often inaccessible to experiments. researchgate.net Frontier approaches, including advanced density functional theory (DFT) and the integration of machine learning and quantum computing, are pushing the boundaries of our understanding. fortunejournals.comuchicago.edu

Time-dependent density functional theory (TDDFT) is a key method for studying the excited-state properties of TAPP, which are crucial for its applications in photosensitization and solar energy. acs.orgnih.gov Detailed TDDFT studies have been used to explain the dramatic spectral shifts observed upon the diprotonation of TAPP. nih.govnih.gov These calculations reveal that the significant redshift of the Q-band is due to a raising of the highest occupied molecular orbital (HOMO) and a lowering of the lowest unoccupied molecular orbitals (LUMOs), reflecting a greater infusion of aminophenyl character into the frontier orbitals. acs.orgnih.gov

The choice of exchange-correlation functional is critical for the accuracy of DFT and TDDFT calculations. Studies on TAPP have shown that hybrid functionals like B3LYP provide a substantially better description of key spectral features compared to pure generalized gradient approximation (GGA) functionals like OLYP. nih.govnih.gov The range-separated CAMY-B3LYP functional, however, did not offer significant improvements over B3LYP for this specific system. nih.gov

Beyond traditional DFT, the field is moving towards integrating machine learning to accelerate the discovery of new materials and predict their properties. rsc.org Machine learning models can be trained on large datasets generated by high-throughput computational screening to predict catalytic activity or electronic properties, bypassing more computationally expensive calculations. rsc.orgresearchgate.net Furthermore, the advent of quantum computing offers the potential to solve the electronic structure of complex molecules like TAPP with an accuracy that is intractable for classical computers, promising a new era of predictive computational chemistry. uchicago.edunih.gov

Table 4: Performance of Exchange-Correlation Functionals in TDDFT Calculations of Diprotonated TAPP

Emerging Research Directions and Future Perspectives for Tapp Chemical Compounds

Rational Design of TAPP Analogues with Precisely Tunable Optoelectronic and Catalytic Properties

The rational design of TAPP analogues is a burgeoning field focused on modifying its core structure to fine-tune its electronic and, consequently, its optical and catalytic properties. The inherent aromaticity of the porphyrin macrocycle gives rise to its characteristic strong absorption in the visible spectrum (the Soret and Q-bands) and its semiconducting nature. mdpi.com Scientific investigations have demonstrated that the strategic placement of electron-donating or electron-withdrawing substituents on the peripheral phenyl rings can systematically alter the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

For instance, the introduction of electron-donating groups, such as the amino groups already present in TAPP, tends to destabilize the HOMO, leading to a reduced HOMO-LUMO gap. researchgate.net This reduction results in a bathochromic (red) shift in the compound's absorption and emission spectra. pdx.edu Conversely, attaching electron-withdrawing groups, like nitro or benzoyl groups, enhances the reduction potential of the porphyrin, making it a better electron acceptor, a property that is highly valuable in photoredox catalysis. nih.gov The effect of these modifications is predictable and can be correlated with Hammett substituent constants, allowing for a systematic approach to designing TAPP analogues with specific redox potentials. pdx.edu

This precise tuning is critical for a range of applications. In optoelectronics, modifying the HOMO-LUMO gap allows for the creation of materials that absorb specific wavelengths of light, essential for devices like organic solar cells and photodetectors. researchgate.netacs.org In catalysis, adjusting the redox potential of the TAPP molecule can enhance its ability to mediate electron transfer in chemical reactions, thereby improving catalytic efficiency and selectivity. nih.gov

Substituent Type on Phenyl RingEffect on Frontier OrbitalsResulting Optoelectronic Property ChangePotential Application
Electron-Donating (e.g., -NH₂, -OCH₃)Raises HOMO energy level, reduces HOMO-LUMO gapRed-shift in absorption/emission spectraNear-infrared absorbing materials, photodynamic therapy
Electron-Withdrawing (e.g., -NO₂, -CHO)Lowers LUMO energy level, enhances electron affinityIncreased ground and excited-state reduction potentialPhotoredox catalysis, n-type semiconductors
Metal Ion Chelation (e.g., Zn, Cu, Fe)Alters orbital energy splitting and introduces d-orbitalsModifies absorption bands and enables new electronic transitionsCatalysis, chemical sensing

Exploration of Novel TAPP-Based Architectures and Their Multidimensional Functionalization

The four amino groups of TAPP serve as versatile anchor points for constructing larger, highly ordered supramolecular structures and covalent polymers. iu.edu.sa A significant area of research is the use of TAPP as a building block for Covalent Organic Frameworks (COFs). researchgate.net These are crystalline, porous polymers formed through strong covalent bonds, offering exceptional thermal and chemical stability. By reacting TAPP with aldehyde-containing linkers, researchers can create two-dimensional or three-dimensional COFs with well-defined pore structures. iu.edu.sa The properties of these TAPP-based COFs, such as porosity, conductivity, and catalytic activity, can be tailored by carefully selecting the linker molecule. acs.orgresearchgate.net

Beyond COFs, TAPP is being integrated into other novel architectures. researchgate.net Supramolecular self-assembly, driven by non-covalent interactions like hydrogen bonding and metal-ligand coordination, allows for the creation of one-dimensional nanofibers, two-dimensional sheets, and complex three-dimensional networks. rsc.orgnih.govrsc.org For example, the amino groups of TAPP can be functionalized to interact with complementary molecular units, guiding the assembly into predictable patterns. mdpi.com

Multidimensional functionalization involves not only building these architectures but also embedding multiple functionalities within them. This can be achieved by:

Post-synthetic modification: Altering the TAPP units within an already-formed framework, for instance, by metallating the porphyrin core with different metal ions (e.g., Fe, Co, Ni) to introduce catalytic sites. nih.gov

Mixed-linker strategies: Using a combination of different linkers during the synthesis of a COF to create a more complex and functional pore environment.

Hierarchical structures: Encapsulating or grafting TAPP-based structures onto other materials, such as nanoparticles or polymers, to create composite materials with combined or enhanced properties. researchgate.net

These advanced architectures hold promise for applications in gas storage and separation, heterogeneous catalysis, and electronics. researchgate.net

Advanced Applications of TAPP in Smart Materials and Responsive Sensing Systems

"Smart materials" are designed to respond to external stimuli, such as light, heat, or the presence of a chemical species, in a predictable way. TAPP and its derivatives are ideal candidates for creating such materials due to their distinct optical and electronic responses to environmental changes. mdpi.com

A key application is in the development of chemical sensors. The porphyrin core can bind to metal ions, causing measurable changes in its UV-visible absorption and fluorescence spectra. rsc.org This property has been leveraged to create highly sensitive and selective colorimetric and fluorimetric sensors for detecting heavy metal ions like cobalt in aqueous solutions. rsc.org Similarly, TAPP-based materials can be used to detect gases, as the interaction of gas molecules with the porphyrin can alter its electronic properties. rsc.org

When TAPP is incorporated into larger structures, such as polymers or composite materials, its responsiveness can be amplified. For example, researchers have developed field-effect transistors (FETs) using a composite of TAPP and reduced graphene oxide (rGO). mdpi.comnih.gov In these devices, the TAPP molecules modulate the electronic properties of the rGO channel, and the device's conductivity changes upon exposure to specific analytes, forming the basis of an ultrasensitive sensor. mdpi.com

Furthermore, TAPP-based COFs can act as responsive systems. A COF constructed from TAPP and tetra(4-formylphenyl)porphyrin (TFPP) demonstrated highly sensitive photodetection capabilities, particularly for near-infrared light, showcasing its potential for use in optoelectronic switching devices. acs.org The ordered structure of the COF facilitates efficient charge transport, which is crucial for the performance of such devices. acs.org

TAPP-Based SystemTarget Analyte/StimulusSensing MechanismReported Application
TAPP solutionHeavy metal ions (e.g., Co²⁺)Coordination with porphyrin core leading to colorimetric/fluorimetric changesEnvironmental water monitoring
TAPP-functionalized reduced graphene oxide (rGO)Biochemical speciesModulation of charge carrier density in the rGO channelUltrasensitive field-effect transistor (FET) biosensors
TAPP-TFPP Covalent Organic Framework (COF)Near-infrared light (700 nm)Photoinduced charge generation and transport within the ordered frameworkPhotodetectors and optical switches

Development of More Efficient, Selective, and Sustainable Catalytic Systems Incorporating TAPP

Metalloporphyrins are known to be excellent catalysts, mimicking the function of heme-containing enzymes in biological systems. TAPP provides a robust scaffold for creating highly active and stable catalytic centers by incorporating various transition metals (e.g., Fe, Mn, Co) into its core. rsc.org A major research thrust is the development of TAPP-based catalysts that are not only efficient and selective but also sustainable.

A key strategy for improving sustainability is the heterogenization of TAPP catalysts. While homogeneous (dissolved) catalysts are often highly active, they are difficult to separate from the reaction mixture and reuse. By immobilizing TAPP catalysts onto solid supports, such as silica (B1680970) aerogels, carbon nanotubes, or polymers, researchers can create heterogeneous systems that are easily recovered and recycled, reducing waste and cost. mdpi.comrsc.orgrsc.org For example, copper and iron TAPP complexes covalently bonded to a silica aerogel matrix have been shown to effectively catalyze the mineralization of environmental pollutants like phenols under neutral conditions. mdpi.com

The rational design principles discussed in section 8.1 are also crucial for enhancing catalytic performance. By tuning the electronic properties of the porphyrin, the activity of the central metal ion can be modulated to improve reaction rates and selectivity for desired products. rsc.org This is particularly important for complex reactions like the electrochemical reduction of carbon dioxide (CO₂), where precise control over electron transfer steps is needed to favor the formation of valuable products like carbon monoxide or formic acid over less desirable ones like hydrogen. rsc.orgrsc.org

Future research is aimed at creating multifunctional catalytic systems. For instance, by integrating TAPP units into COFs, it is possible to create materials with a high density of active sites within a porous structure that can selectively admit reactant molecules, combining high activity with substrate selectivity. nih.gov These advanced systems are being explored for a wide range of important chemical transformations, including oxygen evolution reactions for water splitting, oxidation of organic substrates, and the conversion of CO₂ into fuels and chemical feedstocks. nih.govmdpi.com

Q & A

Q. How should researchers design a robust experimental framework to investigate B-Tapp's biochemical mechanisms?

Begin with a systematic literature review to identify established protocols for similar compounds . Define measurable endpoints (e.g., enzyme inhibition rates, binding affinity) aligned with your hypothesis . Use factorial designs to test interactions between variables (e.g., concentration, temperature) and include controls for confounding factors . Pilot studies are critical to refine parameters before full-scale experiments .

Q. What strategies ensure rigor in data collection when studying this compound's pharmacokinetic properties?

Adopt validated assays (e.g., HPLC, mass spectrometry) with calibration standards . Document protocols for sample preparation, storage, and instrument settings to ensure reproducibility . Use triplicate measurements and blind data analysis to minimize bias . For longitudinal studies, implement time-series sampling to capture dynamic changes .

Q. How can researchers identify knowledge gaps in this compound's existing literature?

Conduct a scoping review using databases like PubMed and Web of Science, filtering for peer-reviewed studies published in the last decade . Map findings to thematic categories (e.g., molecular targets, toxicity profiles) and highlight inconsistencies (e.g., conflicting efficacy results in vivo vs. in vitro) . Tools like PRISMA flowcharts help visualize gaps .

Q. What ethical considerations apply to this compound studies involving human subjects?

Ensure informed consent protocols detail potential risks (e.g., allergic reactions) . Justify inclusion/exclusion criteria (e.g., age, comorbidities) to avoid selection bias . For clinical trials, register the study in public repositories (e.g., ClinicalTrials.gov ) and adhere to IRB-approved randomization methods .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound's efficacy across experimental models?

Perform meta-analyses to quantify effect sizes and heterogeneity . Stratify data by model type (e.g., cell lines vs. animal models) and assess methodological variations (e.g., dosing schedules, endpoint definitions) . Use sensitivity analyses to identify outliers and validate results with orthogonal assays (e.g., CRISPR knockouts to confirm target specificity) .

Q. What statistical methods are optimal for analyzing high-dimensional datasets in this compound omics studies?

Apply false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg procedure) to manage Type I errors in transcriptomic or proteomic data . Use dimensionality reduction techniques (PCA, t-SNE) to visualize patterns and machine learning (e.g., random forests) to identify biomarkers . Report effect sizes with confidence intervals to contextualize significance .

Q. How can researchers validate this compound's target engagement in complex biological systems?

Employ techniques like thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA) to confirm binding . Cross-validate with siRNA knockdowns or overexpression models to link target modulation to functional outcomes . For in vivo studies, use PET imaging or radiolabeled tracers to track distribution .

Q. What approaches resolve reproducibility challenges in this compound synthesis and characterization?

Standardize synthesis protocols with detailed reaction conditions (e.g., catalysts, purity thresholds) . Use orthogonal analytical methods (NMR, X-ray crystallography) to confirm structural integrity . Share raw data and code in open repositories (e.g., Zenodo) to enable replication .

Methodological Guidance Tables

Research Stage Key Considerations References
Literature ReviewPRISMA guidelines for systematic reviews; Gap analysis using thematic matrices
Experimental DesignFactorial designs, pilot studies, ethical approval workflows
Data AnalysisFDR correction, PCA, sensitivity analyses
ReproducibilityOpen data sharing, protocol standardization, orthogonal validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.